2,3,4,6-Tetrachloroanisole 2,3,4,6-Tetrachloroanisole 2, 3, 4, 6-Tetrachloroanisole belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 2, 3, 4, 6-Tetrachloroanisole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 3, 4, 6-tetrachloroanisole is primarily located in the membrane (predicted from logP). 2, 3, 4, 6-Tetrachloroanisole exists in all eukaryotes, ranging from yeast to humans.
Brand Name: Vulcanchem
CAS No.: 938-22-7
VCID: VC21325452
InChI: InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
SMILES: COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Molecular Formula: C7H4Cl4O
Molecular Weight: 245.9 g/mol

2,3,4,6-Tetrachloroanisole

CAS No.: 938-22-7

Cat. No.: VC21325452

Molecular Formula: C7H4Cl4O

Molecular Weight: 245.9 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetrachloroanisole - 938-22-7

Specification

CAS No. 938-22-7
Molecular Formula C7H4Cl4O
Molecular Weight 245.9 g/mol
IUPAC Name 1,2,3,5-tetrachloro-4-methoxybenzene
Standard InChI InChI=1S/C7H4Cl4O/c1-12-7-4(9)2-3(8)5(10)6(7)11/h2H,1H3
Standard InChI Key ITXDBGLYYSJNPK-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Canonical SMILES COC1=C(C(=C(C=C1Cl)Cl)Cl)Cl
Melting Point 64-65°C

Introduction

Chemical Identity and Structure

2,3,4,6-Tetrachloroanisole is a chlorinated derivative of anisole, where four hydrogen atoms in the benzene ring are replaced by chlorine atoms. The compound is also known by several synonyms including 1,2,3,5-tetrachloro-4-methoxybenzene, 2,4,5,6-tetrachloroanisole, and 1,2,3,5-tetrachloro-4-methoxy-benzene .

Basic Chemical Information

The compound is characterized by the following fundamental chemical properties:

PropertyValue
CAS Number938-22-7
Molecular FormulaC₇H₄Cl₄O
Molecular Weight245.92 g/mol
Exact Mass243.90200
Structural ClassificationHalogenated anisole

This chemical identity information serves as the foundation for understanding the compound's behavior in various environments and applications.

Physical and Chemical Properties

2,3,4,6-Tetrachloroanisole exhibits distinct physical and chemical characteristics that influence its behavior, detection, and impact in various contexts.

Physical Properties

The compound exists as a white to off-white powder under standard conditions . Below is a comprehensive table of its physical properties:

PropertyValueSource
Physical StateWhite to off-white powder
Density1.525 g/cm³
Boiling Point289.2°C at 760 mmHg
Flash Point114.8°C
Index of Refraction1.564
LogP4.30880
Polar Surface Area9.23000

Chemical Reactivity

Though specific reactivity data is limited in the search results, the compound's structure suggests it would demonstrate chemical behaviors typical of halogenated aromatic compounds. The presence of four chlorine atoms on the benzene ring would influence its electrophilic and nucleophilic substitution reactions, potentially affecting its environmental persistence and degradation pathways.

Occurrence and Formation

2,3,4,6-Tetrachloroanisole is primarily known for its occurrence in contaminated wine and cork materials, though its presence extends to other environments and products.

Formation Mechanisms

The formation of 2,3,4,6-Tetrachloroanisole primarily occurs through microbial processes. Current research indicates two main formation pathways:

  • Microbial O-methylation of chlorophenols: This process involves fungal or bacterial conversion of tetrachlorophenols to tetrachloroanisole .

  • Chlorination of anisole: Under specific conditions, anisole can undergo chlorination reactions, potentially leading to the formation of 2,3,4,6-Tetrachloroanisole .

These formation mechanisms have significant implications for understanding contamination sources and developing mitigation strategies in affected industries.

Analytical Methods and Detection

Due to its importance as a contaminant, particularly in the wine industry, various analytical methods have been developed for the detection and quantification of 2,3,4,6-Tetrachloroanisole.

Analytical Techniques

Gas chromatography coupled with mass spectrometry (GC/MS) is the primary method used for the analysis of 2,3,4,6-Tetrachloroanisole in wines and cork materials. This technique offers high sensitivity and specificity, crucial for detecting this compound at its extremely low sensory threshold .

Detection Challenges

The detection of 2,3,4,6-Tetrachloroanisole presents several challenges:

  • Extremely low sensory threshold requiring highly sensitive analytical methods

  • Potential interference from similar compounds

  • Variable distribution between wine and cork materials

  • Need for specialized sample preparation techniques

Reference Standards

Role in Wine Taint and Industry Impact

2,3,4,6-Tetrachloroanisole is recognized as one of the key compounds responsible for cork taint in wines, a problem of significant economic importance to the wine industry.

Cork Taint Phenomenon

Cork taint refers to a wine fault characterized by unpleasant, musty aromas that render the wine unpalatable. While 2,4,6-trichloroanisole (TCA) is the primary contributor to cork taint, 2,3,4,6-tetrachloroanisole (TeCA) is also recognized as an important compound in this phenomenon .

Sensory Characteristics

When present in wine, 2,3,4,6-Tetrachloroanisole produces distinctive musty, moldy odors that significantly impact the wine's sensory properties. This effect occurs even at extremely low concentrations, highlighting the compound's potent impact on olfactory perception.

Economic Impact

Cork taint caused by haloanisoles, including 2,3,4,6-Tetrachloroanisole, results in substantial economic losses for the wine industry. Research suggests that cork taint may cause annual losses exceeding one billion dollars globally . This significant financial impact has driven extensive research into detection, prevention, and remediation strategies.

Distribution and Occurrence Patterns

The presence and distribution of 2,3,4,6-Tetrachloroanisole in wine and cork materials follow distinct patterns that have been documented through research.

Co-occurrence with Other Chloroanisoles

2,3,4,6-Tetrachloroanisole frequently occurs alongside other chloroanisoles in contaminated wines and corks. Studies have found that TCA in corks is often accompanied by varying amounts of 2,4-dichloroanisole, 2,6-dichloroanisole, 2,3,4,6-tetrachloroanisole, and pentachloroanisole. This co-occurrence pattern indicates multiple origins for chloroanisoles in cork materials .

Biological Activity and Health Considerations

The biological activity of 2,3,4,6-Tetrachloroanisole includes its interactions with biological systems and potential health effects.

Toxicological Properties

Based on available data, 2,3,4,6-Tetrachloroanisole is associated with several hazard classifications:

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

These hazard classifications necessitate appropriate handling procedures in laboratory and industrial settings.

Industrial Applications and Standards

Outside its role as a contaminant, 2,3,4,6-Tetrachloroanisole serves specific functions in analytical and research applications.

Reference Standards

The compound is primarily used as a reference standard for analytical method development, method validation, and quality control applications . In this capacity, it plays an important role in ensuring accurate detection and quantification of the compound in various matrices.

Regulatory Classification

In international trade and regulatory frameworks, 2,3,4,6-Tetrachloroanisole is classified under HS Code 2909309090, which encompasses "other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives" .

Prevention and Control Strategies

Given the significant economic impact of 2,3,4,6-Tetrachloroanisole contamination in the wine industry, various prevention and control strategies have been developed.

Source Control

Prevention strategies focus on eliminating the precursors and conditions that lead to 2,3,4,6-Tetrachloroanisole formation, particularly in cork production facilities. This includes careful control of chlorophenol contamination and management of microbial populations responsible for the methylation process.

Detection and Monitoring

Routine monitoring using sensitive analytical methods helps identify contamination early, allowing for appropriate interventions before product distribution.

Alternative Closure Technologies

The wine industry has developed alternative closure technologies to avoid cork taint issues, including synthetic closures, screw caps, and glass stoppers. These alternatives aim to eliminate the risk of 2,3,4,6-Tetrachloroanisole contamination associated with natural cork.

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